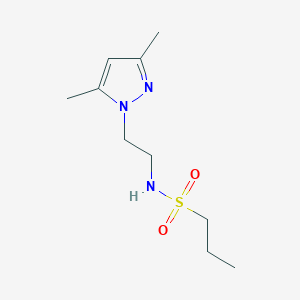

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It is known that pyrazole derivatives can influence various biochemical pathways

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . The impact of these properties on the bioavailability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide would need to be explored further.

Result of Action

It is suggested that the compound has potent in vitro antipromastigote activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions. This reaction yields 3,5-dimethyl-1H-pyrazole.

Alkylation: The pyrazole is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide: Similar structure but with a benzene sulfonamide group.

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methane-1-sulfonamide: Similar structure but with a methane sulfonamide group.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to the specific combination of the pyrazole ring and the propane sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, with the CAS number 1235296-55-5, is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₀H₁₉N₃O₂S

- Molecular Weight : 245.34 g/mol

- Structure : The compound features a pyrazole ring, which is significant for its biological properties.

Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. The compound's structure suggests it may selectively inhibit certain isoforms of CA, particularly CA IX and CA XII, which are associated with tumor progression and metastasis.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against human carbonic anhydrase isoforms. For instance, a study reported that certain derivatives showed IC₅₀ values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions, indicating their potential as therapeutic agents in cancer treatment .

| Compound | Target CA | IC₅₀ (nM) |

|---|---|---|

| Compound 16a | CA IX | 51.6 |

| Compound 16b | CA IX | 99.6 |

| Compound 16e | CA XII | 135.3 |

Antitumor Activity

The antitumor potential of this class of compounds has been evaluated in various cancer cell lines. For example, compounds similar to this compound were tested against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated that these compounds reduced cell viability significantly under hypoxic conditions, suggesting a mechanism that exploits the altered metabolism of tumor cells .

Study on HT-29 and MDA-MB-231 Cells

In a detailed study focusing on the effects of sulfonamide derivatives on cancer cells:

- HT-29 Cells : Treatment with compounds led to a 20% decrease in cell viability at high concentrations (400 μM).

- MDA-MB-231 Cells : Similar trends were observed, with enhanced inhibitory effects noted under hypoxic conditions compared to normoxic conditions.

These findings underscore the potential for these compounds in targeting tumor microenvironments characterized by low oxygen levels .

Broader Biological Activities

Beyond carbonic anhydrase inhibition and antitumor effects, pyrazole derivatives have shown a wide range of biological activities:

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2S/c1-4-7-16(14,15)11-5-6-13-10(3)8-9(2)12-13/h8,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGZCUUECRFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.